molecular formula C17H17BrO2 B6301404 Benzyl 3-bromo5-isopropylbenzoate CAS No. 2121514-84-7

Benzyl 3-bromo5-isopropylbenzoate

Cat. No.: B6301404
CAS No.: 2121514-84-7
M. Wt: 333.2 g/mol
InChI Key: UALBDWYPRUUJRI-UHFFFAOYSA-N
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Description

Benzyl 3-bromo-5-isopropylbenzoate is a substituted benzoate ester characterized by a benzyl ester group, a bromine atom at the 3-position, and an isopropyl group at the 5-position of the benzene ring.

Properties

IUPAC Name

benzyl 3-bromo-5-propan-2-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO2/c1-12(2)14-8-15(10-16(18)9-14)17(19)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALBDWYPRUUJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Br)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301186987
Record name Benzoic acid, 3-bromo-5-(1-methylethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-84-7
Record name Benzoic acid, 3-bromo-5-(1-methylethyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-bromo-5-(1-methylethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3-bromo5-isopropylbenzoate can be synthesized through a multi-step process involving the bromination of benzoic acid derivatives. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in carbon tetrachloride (CCl4) to achieve selective bromination . The reaction conditions typically involve refluxing the mixture to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to enhance efficiency and yield. Photochemical bromination using in situ generated bromine radicals is a preferred method due to its high throughput and mass efficiency . This method allows for the production of large quantities of the compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-bromo5-isopropylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Potassium permanganate (KMnO4): Used for oxidation reactions.

    Lithium aluminum hydride (LiAlH4): Used for reduction reactions.

Major Products Formed

    Benzoic Acid Derivatives: Formed through oxidation reactions.

    Benzyl Alcohol: Formed through reduction reactions.

    Substituted Benzoates: Formed through substitution reactions.

Scientific Research Applications

Benzyl 3-bromo5-isopropylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzyl 3-bromo5-isopropylbenzoate involves its interaction with molecular targets through its bromine and isopropyl groups. The bromine atom can participate in nucleophilic substitution reactions, while the isopropyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the absence of direct experimental data on benzyl 3-bromo-5-isopropylbenzoate, comparisons are drawn from structurally analogous halogenated benzoates and related esters. Key differences and similarities are hypothesized based on substituent effects and known trends in aromatic chemistry:

Table 1: Hypothetical Comparison with Analogous Compounds

Compound Name Substituents Expected Reactivity/Properties Potential Applications
Benzyl 3-bromo-5-isopropylbenzoate 3-Br, 5-isopropyl High electrophilicity at Br; steric hindrance Intermediate for cross-coupling reactions
Benzyl benzoate Unsubstituted Low reactivity; stable ester linkage Plasticizer, fragrance additive
3-Bromo-5-methylbenzoic acid 3-Br, 5-methyl Moderate acidity (Br > CH3 in deprotonation) Pharmaceutical precursor
5-Isopropyl-2-nitrobenzoate 5-isopropyl, 2-NO2 Nitro group enhances electrophilic substitution Explosives, dyes

Key Observations:

  • Electrophilic Reactivity: The bromine atom at the 3-position likely enhances electrophilic substitution reactions compared to non-halogenated analogs (e.g., benzyl benzoate) .
  • Steric Effects : The bulky isopropyl group at the 5-position may hinder reactions at the para position, a common issue in substituted benzoates.
  • Metabolic Pathways : Unlike simpler esters like benzyl alcohol (which metabolizes to acetic acid and conjugates ), brominated esters may exhibit slower hydrolysis due to halogen-induced electronic effects.

Biological Activity

Benzyl 3-bromo-5-isopropylbenzoate (CAS Number: 2121514-84-7) is an organic compound that has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C17H17BrO2
  • Molecular Weight : 333.22 g/mol
  • Boiling Point : Not specified in the available literature

Synthesis

The synthesis of Benzyl 3-bromo-5-isopropylbenzoate typically involves the bromination of 5-isopropylbenzoic acid derivatives followed by esterification with benzyl alcohol. This method allows for the introduction of the bromine atom at the para position relative to the isopropyl group, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to Benzyl 3-bromo-5-isopropylbenzoate. For instance, derivatives of similar structures have shown significant anti-proliferative effects against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancers. The mechanism often involves inhibition of specific pathways such as VEGFR-2, which is critical in tumor angiogenesis.

Table 1: IC50 Values of Related Compounds

CompoundCell LineIC50 (µM)
1-Benzyl-5-bromoindolin-2-oneMCF-74.30
1-Benzyl-5-bromoindolin-2-oneA-54939.53
Benzyl 3-bromo-5-isopropylbenzoateTBDTBD

The above table illustrates the potency of structurally similar compounds, suggesting that Benzyl 3-bromo-5-isopropylbenzoate may exhibit comparable or enhanced anticancer activity.

The biological activity of Benzyl 3-bromo-5-isopropylbenzoate can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Compounds with similar structures have been shown to induce cell cycle arrest and apoptosis in cancer cells.
  • Targeting Apoptotic Markers : Studies indicate that these compounds can modulate apoptotic markers such as caspases and Bcl-2 family proteins, promoting programmed cell death in malignant cells .

Study on Anticancer Activity

A recent study evaluated a series of indolinone derivatives that included brominated compounds similar to Benzyl 3-bromo-5-isopropylbenzoate. The findings demonstrated that these derivatives exhibited potent anticancer activity with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

Pharmacological Assessment

Another assessment focused on the pharmacokinetics and bioavailability of benzoyl derivatives in vivo. Results indicated favorable absorption characteristics, suggesting potential for therapeutic applications in metabolic disorders .

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